molecular formula C16H21N3O2S B14405489 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine CAS No. 88323-81-3

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine

Cat. No.: B14405489
CAS No.: 88323-81-3
M. Wt: 319.4 g/mol
InChI Key: WTGZRAWSJZPLMN-UHFFFAOYSA-N
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Description

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine is a complex organic compound that features a pyrazole ring, a benzene sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through cyclocondensation of hydrazines with 1,3-dicarbonyl compounds . The pyrazole derivative is then subjected to sulfonation to introduce the benzene sulfonyl group. Finally, the piperidine ring is attached through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of these reactions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine is unique due to its combination of the pyrazole, benzene sulfonyl, and piperidine moieties. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

CAS No.

88323-81-3

Molecular Formula

C16H21N3O2S

Molecular Weight

319.4 g/mol

IUPAC Name

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]sulfonylpiperidine

InChI

InChI=1S/C16H21N3O2S/c1-13-12-14(2)19(17-13)15-6-8-16(9-7-15)22(20,21)18-10-4-3-5-11-18/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

WTGZRAWSJZPLMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C

Origin of Product

United States

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